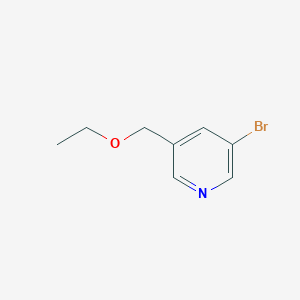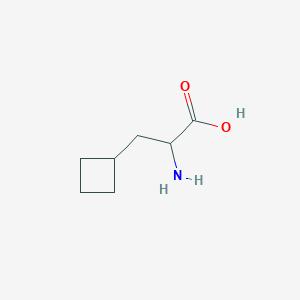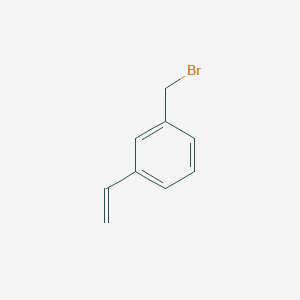
1-(Bromomethyl)-3-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-ethenylbenzene is a brominated derivative of ethenylbenzene . The molecule’s structure and reactivity are influenced by the presence of the bromomethyl group .
Synthesis Analysis
The synthesis of brominated ethenylbenzene derivatives can involve different strategies. For instance, the bromination of ethenylbenzenes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-3-ethenylbenzene .Molecular Structure Analysis
The molecular structure of brominated ethenylbenzenes has been extensively studied . The conformational preferences of brominated ethenylbenzenes have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-3-ethenylbenzene .Chemical Reactions Analysis
Brominated ethenylbenzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromoethenylbenzenes . These studies provide insights into the types of reactions that 1-(Bromomethyl)-3-ethenylbenzene might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated ethenylbenzenes are influenced by their molecular structure . For example, the conformational analysis of brominated ethenylbenzenes reveals the thermodynamic equilibrium between different conformers .Applications De Recherche Scientifique
Bromomethylation of Aromatic Hydrocarbons
Research by Nazarov and Semenovsky (1958) discusses the bromomethylation process of aromatic hydrocarbons like toluene and ethylbenzene, leading to the formation of mono(bromomethyl) derivatives. This process is significant for introducing bromomethyl groups into aromatic compounds, which can further react in various organic syntheses (Nazarov & Semenovsky, 1958).
Crystal Structure of Bromomethylated Compounds
Szlachcic, Migda, and Stadnicka (2007) studied the solvates of bromomethylated benzene derivatives, showing how these structures are influenced by different solvents. The research provides insight into the molecular arrangements and reactivity of bromomethylated compounds in various crystalline environments (Szlachcic, Migda, & Stadnicka, 2007).
Hyperbranched Polyethers Synthesis
Uhrich, Hawker, Fréchet, and Turner (1992) have demonstrated the use of bromomethylated benzene derivatives in the synthesis of hyperbranched polyethers. This application is crucial for developing materials with specific physical and chemical properties, relevant for coatings, adhesives, and various polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Crosslinked Polybenzimidazole Membranes
Yang et al. (2018) explored the use of bromomethyl-containing crosslinkers for fabricating polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. This research highlights the role of bromomethyl groups in enhancing the structural integrity and performance of fuel cell membranes (Yang et al., 2018).
Safety and Hazards
Orientations Futures
The future directions of research on 1-(Bromomethyl)-3-ethenylbenzene could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of novel applications and the improvement of existing ones could be areas of interest .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-ethenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJSNUJPWSKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622039 |
Source


|
| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-ethenylbenzene | |
CAS RN |
91041-76-8 |
Source


|
| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
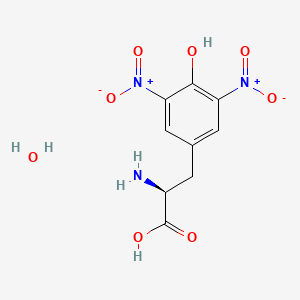
![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)
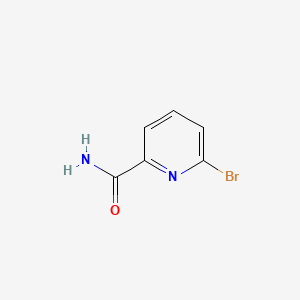
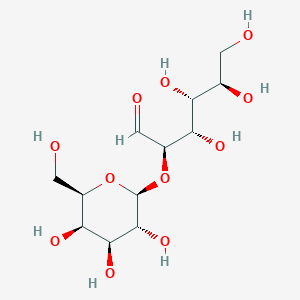
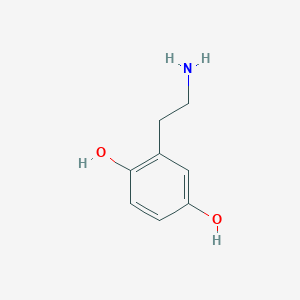

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)


